molecular formula C9H14N4O B13169726 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Cat. No.: B13169726
M. Wt: 194.23 g/mol
InChI Key: WPIRZJDMGIVRCA-UHFFFAOYSA-N
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Description

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole and 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole .

Uniqueness

What sets 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)acetamide

InChI

InChI=1S/C9H14N4O/c10-7-3-1-2-6-4-13(5-8(11)14)12-9(6)7/h4,7H,1-3,5,10H2,(H2,11,14)

InChI Key

WPIRZJDMGIVRCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN(C=C2C1)CC(=O)N)N

Origin of Product

United States

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